Ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]benzoate
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Overview
Description
Ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]benzoate is an organic compound that features a benzoyl group substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]benzoate typically involves the reaction of 4-(trifluoromethyl)benzoic acid with ethyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(trifluoromethyl)benzoate
- 4-(Trifluoromethyl)benzoic acid
- Ethyl 2-methyl-4-(trifluoromethyl)benzoate
Uniqueness
Ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]benzoate is unique due to the presence of both the trifluoromethyl and benzoyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H14F3NO3 |
---|---|
Molecular Weight |
337.29 g/mol |
IUPAC Name |
ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C17H14F3NO3/c1-2-24-16(23)13-5-3-4-6-14(13)21-15(22)11-7-9-12(10-8-11)17(18,19)20/h3-10H,2H2,1H3,(H,21,22) |
InChI Key |
OBODEJNLGCZOTF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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